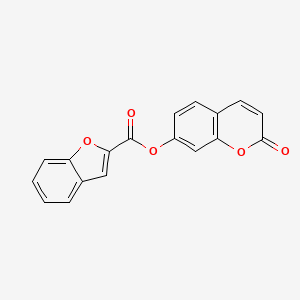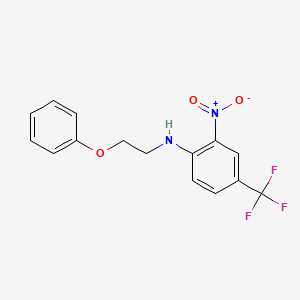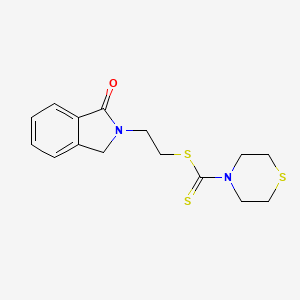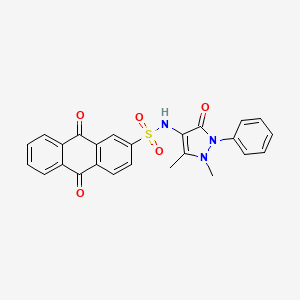![molecular formula C20H16N4O3S B11533290 N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11533290.png)
N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide is a complex organic compound that features a benzodiazole moiety linked to a furan ring via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide typically involves the condensation of 5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-carbaldehyde with 4-methoxybenzohydrazide. The reaction is often carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzodiazole moiety to its corresponding amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antifungal agent due to the presence of the benzodiazole moiety, which is known for its biological activity.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The benzodiazole moiety can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The compound may also interact with fungal cell membranes, disrupting their integrity and causing antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(2,3,5-trichlorophenoxy)acetohydrazide
- N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-3-nitrobenzohydrazide
Uniqueness
N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C20H16N4O3S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C20H16N4O3S/c1-26-14-8-6-13(7-9-14)19(25)24-21-12-15-10-11-18(27-15)28-20-22-16-4-2-3-5-17(16)23-20/h2-12H,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
VJMLTEDKQLPDIA-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)SC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)SC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533211.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide](/img/structure/B11533223.png)

![2-bromo-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533233.png)
![3,3'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(6-methyl-1,2,4-triazin-5(4H)-one)](/img/structure/B11533238.png)
![2-bromo-4-nitro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11533251.png)

![(5Z)-1-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11533258.png)


![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11533278.png)
![3-{5-[(E)-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11533297.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11533307.png)
